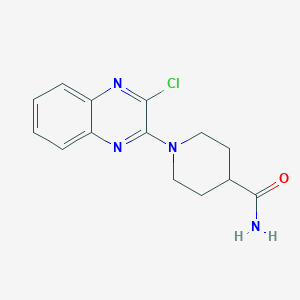
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that contains both quinoxaline and piperidine moieties. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Piperidine derivatives are also significant in medicinal chemistry due to their presence in various pharmaceuticals .
準備方法
The synthesis of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-chloroquinoxaline with piperidine-4-carboxamide under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions to form the final product .
化学反応の分析
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
科学的研究の応用
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells. The piperidine moiety may enhance the compound’s binding affinity and specificity to its targets .
類似化合物との比較
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide can be compared with other quinoxaline and piperidine derivatives:
1-(2-Bromoethyl)-1,4-dihydroquinoxaline-2,3-dione: This compound has similar antimicrobial properties but differs in its chemical structure and reactivity.
4-Amino-N’(3-chloroquinoxalin-2-yl)benzohydrazide: This derivative shows better inhibition activity against certain microorganisms.
N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide: Known for its potent antimicrobial activity, it is structurally similar but has different pharmacological properties.
特性
CAS番号 |
353257-87-1 |
|---|---|
分子式 |
C14H15ClN4O |
分子量 |
290.75g/mol |
IUPAC名 |
1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c15-12-14(18-11-4-2-1-3-10(11)17-12)19-7-5-9(6-8-19)13(16)20/h1-4,9H,5-8H2,(H2,16,20) |
InChIキー |
QCURCJCWWBMZHP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2Cl |
正規SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















